molecular formula C8H13NO2 B13543039 3-Aminospiro[3.3]heptane-1-carboxylic acid

3-Aminospiro[3.3]heptane-1-carboxylic acid

Cat. No.: B13543039
M. Wt: 155.19 g/mol
InChI Key: RLCGTKRTCZUOOS-UHFFFAOYSA-N
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Description

3-Aminospiro[3.3]heptane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core with an amino group at the 3-position and a carboxylic acid group at the 1-position. The spirocyclic structure imparts significant conformational rigidity, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminospiro[3.3]heptane-1-carboxylic acid typically involves the rearrangement of a suitably functionalized precursor. One common method starts with 3-oxocyclobutanecarboxylic acid, which undergoes a Lewis acid-catalyzed rearrangement to form the spiro[3.3]heptane skeleton . The key synthetic step involves the formation of a stabilized oxaphosphetane intermediate during the Wittig reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Aminospiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminospiro[3.3]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a conformationally restricted analogue of amino acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Aminospiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic amino acids, such as:

These compounds share the spirocyclic core but differ in the position and number of functional groups. The unique positioning of the amino and carboxylic acid groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-aminospiro[3.3]heptane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-4-5(7(10)11)8(6)2-1-3-8/h5-6H,1-4,9H2,(H,10,11)

InChI Key

RLCGTKRTCZUOOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2N)C(=O)O

Origin of Product

United States

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